
2-(2-azidoethyl)-1,3-dioxane
Overview
Description
. This compound features a 1,3-dioxane ring, which is a six-membered ring containing two oxygen atoms, and an ethyl azide group, which is known for its reactivity and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-azidoethyl)-1,3-dioxane can be synthesized through a multi-step process. One common method involves the reaction of 2-(1,3-dioxane-2-yl)ethanol with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically proceeds under mild conditions and yields the desired azide compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-azidoethyl)-1,3-dioxane undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it replaces a leaving group such as a halide or tosylate.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) iodide (CuI) as a catalyst in the presence of an alkyne.
Major Products Formed
Scientific Research Applications
2-(2-azidoethyl)-1,3-dioxane has a wide range of applications in scientific research:
Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-azidoethyl)-1,3-dioxane primarily involves its reactivity as an azide compound. The azide group can undergo nucleophilic substitution and cycloaddition reactions, allowing it to form covalent bonds with various molecular targets. In biological systems, this reactivity can be harnessed for labeling and modifying biomolecules, enabling the study of molecular interactions and pathways .
Comparison with Similar Compounds
2-(2-azidoethyl)-1,3-dioxane can be compared with other similar compounds, such as:
1,3-Dioxolane-2-ylmethyl azide: Similar structure but with a five-membered ring instead of a six-membered ring.
2-(1,3-Dioxane-2-yl)ethyl bromide: Contains a bromide group instead of an azide group, making it less reactive in cycloaddition reactions.
The uniqueness of this compound lies in its combination of the 1,3-dioxane ring and the azide group, which imparts both stability and reactivity, making it a versatile compound for various applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-(2-azidoethyl)-1,3-dioxane, and how is reaction progress monitored?
- Methodology :
- Synthetic Routes : The compound is typically synthesized via functionalization of the 1,3-dioxane ring. A common approach involves introducing the azidoethyl group through nucleophilic substitution or Mitsunobu reactions. For example, Mitsunobu conditions (e.g., DIAD, PPh₃) can couple azidoethanol derivatives to a dioxane precursor .
- Monitoring : Reaction progress is tracked using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. The disappearance of starting material signals (e.g., hydroxyl or halogen peaks) and emergence of azide stretches (~2100 cm⁻¹) in IR spectroscopy confirm conversion .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization of this compound?
- Methodology :
- Spectroscopy : ¹H and ¹³C NMR identify proton and carbon environments, with characteristic shifts for the dioxane ring (δ 3.5–5.0 ppm) and azidoethyl group (δ 1.5–3.0 ppm). IR spectroscopy confirms the azide (N₃) stretch at ~2100 cm⁻¹ .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves stereochemistry. Data collection at 293 K with a Stoe Image Plate Diffraction System and refinement via SHELXL (R factor < 0.05) ensures accurate bond lengths/angles .
Advanced Research Questions
Q. How does the azido group in this compound enable applications in click chemistry, and what factors optimize reaction efficiency?
- Methodology :
- Click Chemistry : The azide participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. Key parameters include:
- Catalyst : Cu(I) sources (e.g., CuBr) with tris(benzyltriazolylmethyl)amine (TBTA) ligands.
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction rates.
- Temperature : Reactions proceed efficiently at 25–50°C .
- Challenges : Competing side reactions (e.g., azide reduction) are minimized by inert atmospheres and purified reagents.
Q. What challenges arise in resolving the stereochemistry of this compound via X-ray crystallography, and how are they mitigated?
- Methodology :
- Crystal Quality : Poor crystal growth due to flexible azidoethyl groups is addressed by slow vapor diffusion (e.g., ether/pentane mixtures).
- Data Completeness : Using a high-resolution detector (e.g., Stoe IPDS-II) ensures >90% data coverage. Merging Friedel pairs (e.g., 93% in ) improves refinement accuracy.
- Refinement : SHELXL’s restraints for H-atoms (riding model) and anisotropic displacement parameters refine complex torsional angles .
Q. How is this compound utilized as a scaffold in drug discovery, and what functionalization strategies enhance bioactivity?
- Methodology :
- Scaffold Design : The dioxane ring provides rigidity, while the azidoethyl group serves as a bioconjugation handle. Examples include:
- Anticancer Agents : Coupling via CuAAC to cytotoxic moieties (e.g., taxol derivatives).
- Enzyme Inhibitors : Functionalizing the dioxane with pharmacophores targeting GPCRs or kinases .
- Optimization : Structure-activity relationship (SAR) studies guide substitutions at the 2-position. Computational docking (e.g., AutoDock Vina) predicts binding affinities .
Q. Methodological Notes
Properties
IUPAC Name |
2-(2-azidoethyl)-1,3-dioxane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c7-9-8-3-2-6-10-4-1-5-11-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUSMHTZJXLBHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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